molecular formula C13H17Si B12550126 [2-(Cyclopent-1-en-1-yl)phenyl](dimethyl)silyl CAS No. 146758-82-9

[2-(Cyclopent-1-en-1-yl)phenyl](dimethyl)silyl

Katalognummer: B12550126
CAS-Nummer: 146758-82-9
Molekulargewicht: 201.36 g/mol
InChI-Schlüssel: CYQCFOOBNBXIRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclopent-1-en-1-yl)phenylsilyl is an organosilicon compound that features a cyclopentene ring attached to a phenyl group, which is further bonded to a dimethylsilyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopent-1-en-1-yl)phenylsilyl typically involves the reaction of cyclopentadiene with phenyl(dimethyl)silyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, which facilitates the formation of the desired product. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of 2-(Cyclopent-1-en-1-yl)phenylsilyl may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and scaling up the production efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclopent-1-en-1-yl)phenylsilyl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.

    Substitution: The dimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-(Cyclopent-1-en-1-yl)phenylsilyl has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions at the molecular level.

    Industry: Used in the production of advanced materials, coatings, and adhesives due to its stability and reactivity.

Wirkmechanismus

The mechanism by which 2-(Cyclopent-1-en-1-yl)phenylsilyl exerts its effects involves interactions with various molecular targets and pathways. The dimethylsilyl group can form strong bonds with other atoms, facilitating the formation of stable complexes. These interactions can influence the reactivity and properties of the compound, making it useful in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Cyclopenten-1-one: A related compound with a cyclopentenone structure, used in various organic reactions.

    tert-Butyldimethylsilyl chloride: Another organosilicon compound used as a protecting group in organic synthesis.

    Triphenylmethane: A compound with a similar aromatic structure, used in the production of dyes and other materials.

Uniqueness

2-(Cyclopent-1-en-1-yl)phenylsilyl is unique due to its combination of a cyclopentene ring and a dimethylsilyl group, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring specific structural and chemical properties.

Eigenschaften

CAS-Nummer

146758-82-9

Molekularformel

C13H17Si

Molekulargewicht

201.36 g/mol

InChI

InChI=1S/C13H17Si/c1-14(2)13-10-6-5-9-12(13)11-7-3-4-8-11/h5-7,9-10H,3-4,8H2,1-2H3

InChI-Schlüssel

CYQCFOOBNBXIRB-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)C1=CC=CC=C1C2=CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.